
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is a complex organic compound that features both benzyloxycarbonyl and butoxycarbonyl protective groups. These groups are often used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a piperidine ring, which is a common scaffold in medicinal chemistry due to its presence in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the benzyloxycarbonyl (Cbz) and butoxycarbonyl (Boc) protective groups sequentially. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protective groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 2-(1-Boc-4-(Cbz-Amino)-Piperidin-4-Yl)Acetic Acid
Uniqueness
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is unique due to its dual protective groups, which provide versatility in synthetic applications. The combination of Cbz and Boc groups allows for selective deprotection, enabling the compound to be used in multi-step synthesis without interfering with other functional groups .
Eigenschaften
Molekularformel |
C19H28N2O4 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-3-4-14-24-18(23)21-12-10-19(2,11-13-21)20-17(22)25-15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
UWCLGPXPKJJCRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N1CCC(CC1)(C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


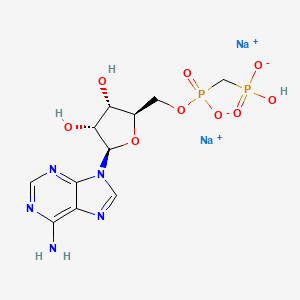
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)

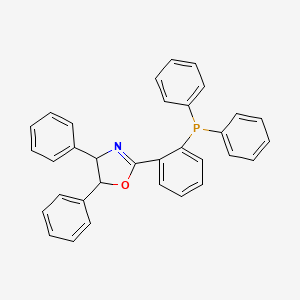
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
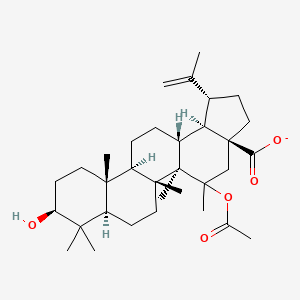
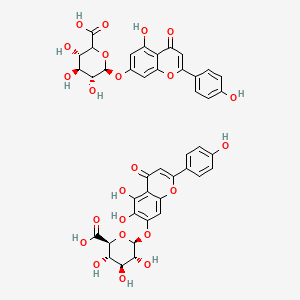
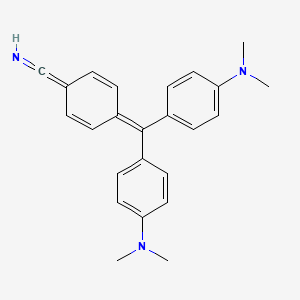
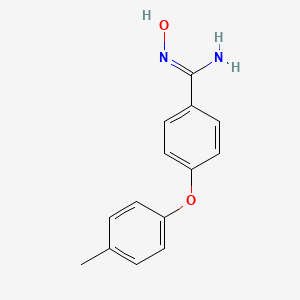
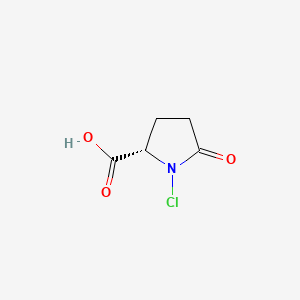

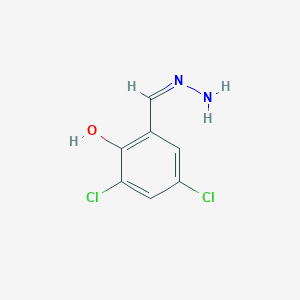
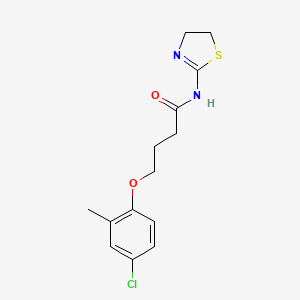
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
